
4-Bromo-2-chloro-5-trifluoromethoxy-benzoic acid
概要
説明
“4-Bromo-2-chloro-5-trifluoromethoxy-benzoic acid” is a chemical compound with the molecular formula C8H3BrClF3O3 . It is a solid substance that can range in color from white to pale red to yellow .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is synthesized from dimethyl terephthalate in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process was successfully run on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3O3/c9-4-1-2-5 (7 (13)14)6 (3-4)15-8 (10,11)12/h1-3H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Chemical Intermediates
4-Bromo-2-chloro-5-trifluoromethoxy-benzoic acid serves as a critical intermediate in the synthesis of complex organic compounds. For instance, its derivatives have been used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through aryne intermediates, showcasing its utility in constructing polycyclic aromatic hydrocarbons with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001). Additionally, its use in the scalable industrial process for synthesizing key intermediates for SGLT2 inhibitors highlights its importance in the development of new diabetes therapies (Zhang et al., 2022).
Crystallographic and Structural Analysis
The structural characteristics of halogen-substituted benzoic acid derivatives, including those similar to this compound, have been extensively studied. Crystallographic analyses provide insights into their molecular geometries, intermolecular interactions, and the impact of substituents on their physical properties. Such studies are fundamental for understanding the material properties and reactivity of these compounds, with implications for their application in various fields of chemistry and material science (Pramanik et al., 2019).
Supramolecular Chemistry and Coordination Compounds
Research into the supramolecular assembly and coordination chemistry involving halogen-substituted benzoic acids, similar to this compound, has led to the development of new compounds with uranyl cations. These studies explore the interplay between organic linkers and metal ions, contributing to the field of coordination polymers and potential applications in catalysis, ion exchange, and luminescence (Carter & Cahill, 2015).
Larvicidal Activity and Biological Applications
Derivatives of this compound have been investigated for their larvicidal activity against mosquito species, indicating potential applications in public health for controlling vector-borne diseases. The synthesis and evaluation of such compounds contribute to the development of new insecticides and pest management strategies (Santhanalakshmi et al., 2022).
Halogen Bonding and Molecular Interactions
The study of halogen bonding and molecular interactions in compounds related to this compound provides valuable insights into the design of supramolecular architectures. Understanding these non-covalent interactions is crucial for the rational design of new materials and the development of novel pharmaceuticals (Pramanik, Pavan, & Guru Row, 2017).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O3/c9-4-2-5(10)3(7(14)15)1-6(4)16-8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHMQFEQHOELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231342 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1419075-84-5 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


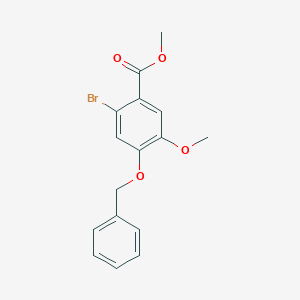
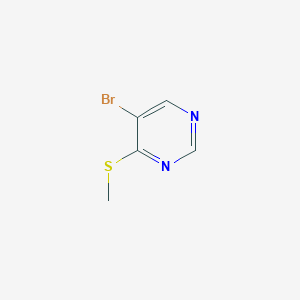
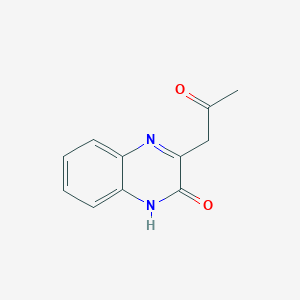

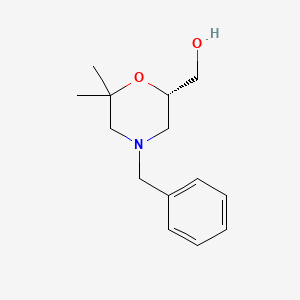
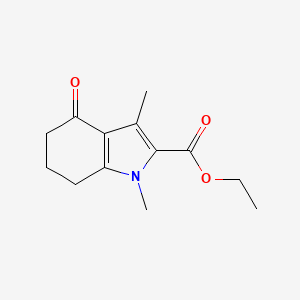
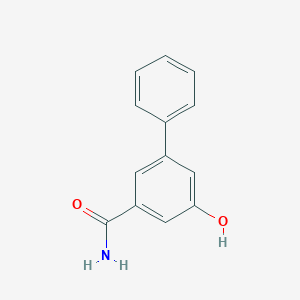

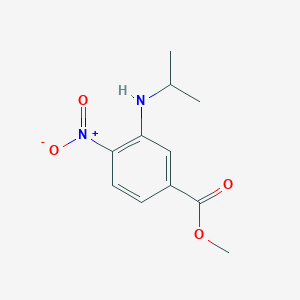
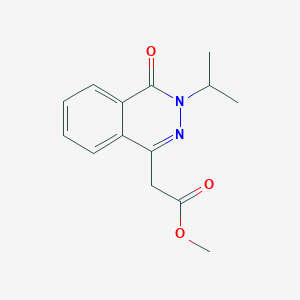
![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B3047484.png)


